molecular formula C12H12ClNO2 B6159501 4-(6-chloro-1H-indol-3-yl)butanoic acid CAS No. 91395-87-8

4-(6-chloro-1H-indol-3-yl)butanoic acid

Cat. No.: B6159501
CAS No.: 91395-87-8
M. Wt: 237.7
InChI Key:
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Description

4-(6-chloro-1H-indol-3-yl)butanoic acid is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a 6-chloro substitution on the indole ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-chloro-1H-indol-3-yl)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloroindole.

    Alkylation: The 6-chloroindole undergoes alkylation with a suitable butanoic acid derivative.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-chloro-1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group on the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(6-chloro-1H-indol-3-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-chloro-1H-indol-3-yl)butanoic acid involves its interaction with specific molecular targets. The chloro substitution on the indole ring can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    Indole-3-butyric acid: Another plant hormone used to promote root growth.

    6-chloroindole: The parent compound used in the synthesis of 4-(6-chloro-1H-indol-3-yl)butanoic acid.

Uniqueness

This compound is unique due to its specific chloro substitution, which can significantly alter its chemical and biological properties compared to other indole derivatives. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

91395-87-8

Molecular Formula

C12H12ClNO2

Molecular Weight

237.7

Purity

95

Origin of Product

United States

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